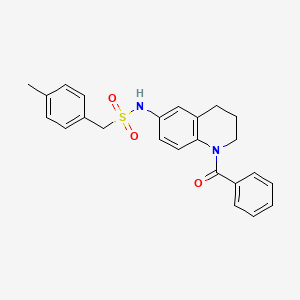

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O3S/c1-18-9-11-19(12-10-18)17-30(28,29)25-22-13-14-23-21(16-22)8-5-15-26(23)24(27)20-6-3-2-4-7-20/h2-4,6-7,9-14,16,25H,5,8,15,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPBHXKWXTQLOCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CS(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the tetrahydroquinoline core, which is known for its biological relevance. Below is a summary of its chemical properties:

| Property | Details |

|---|---|

| Molecular Formula | C24H26N2O4S |

| Molecular Weight | 426.54 g/mol |

| LogP (Partition Coefficient) | 3.8796 |

| Polar Surface Area | 38.701 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

Pharmacological Properties

Research has shown that this compound exhibits several pharmacological activities:

- Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation, which is critical in conditions like arthritis and other inflammatory diseases.

- Analgesic Activity : Studies suggest that it may act as an analgesic agent by modulating pain pathways.

- Anticancer Properties : Preliminary research indicates that the compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. It has shown potential against specific types of cancers such as breast and prostate cancer.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways and cancer progression. For instance, it may inhibit acetylcholinesterase, which is relevant in Alzheimer's disease models.

- Protein Binding : Its ability to bind to various proteins allows it to modulate their activity, leading to significant biological responses. This makes it a useful probe in biochemical assays.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Anti-inflammatory Activity : A study demonstrated that the compound significantly reduced inflammation in animal models of arthritis. The results indicated a marked decrease in pro-inflammatory cytokines following treatment with the compound.

- Cancer Cell Proliferation Inhibition : In vitro studies showed that the compound inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways. The IC50 values indicated potent activity comparable to established chemotherapeutics .

- Neuroprotective Effects : Research indicated that the compound has neuroprotective effects in models of Parkinson's disease by protecting dopaminergic neurons from oxidative stress.

Toxicity and Safety

Toxicity assessments have revealed that this compound exhibits low toxicity levels in both in vivo and in vitro studies. It has not shown any mutagenic or genotoxic effects in standard assays.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide

Key Differences :

- Functional Group : Replaces the sulfonamide group with a propanamide (-CO-NH-CH2-CH3).

- Physicochemical Properties :

The absence of the sulfonamide group reduces hydrogen-bond acceptor capacity (4 vs. ~5 in sulfonamides), which may impact interactions with polar targets like enzymes.

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide

Key Differences :

- Core Modifications : Replaces the benzoyl group with a methyl-2-oxo group.

- Biological Context : Co-crystallized with the abscisic acid (ABA) receptor PYL2 and phosphatase HAB1, demonstrating ABA-mimicking activity .

The retained sulfonamide group facilitates hydrogen bonding with PYL2 residues (e.g., Tyr-124), a feature critical for ABA signaling .

Functional and Pharmacokinetic Comparisons

Solubility and Permeability

- Sulfonamides vs. Amides : Sulfonamides generally exhibit lower solubility in aqueous media due to higher hydrogen-bond acceptor counts. The target compound’s sulfonamide group may limit bioavailability compared to the propanamide analog .

- Benzoyl vs.

Target Engagement

- Enzyme Inhibition : Sulfonamides are classical inhibitors of carbonic anhydrases and proteases. The target compound’s benzoyl group may confer selectivity for hydrophobic binding pockets.

- Receptor Modulation : The ABA-mimicking ligand’s activity highlights the importance of sulfonamide orientation in receptor-ligand complexes, suggesting the target compound could be optimized for similar pathways .

Q & A

Q. What are the key structural features of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide that influence its biological activity?

Methodological Answer: The compound’s biological activity is driven by three structural motifs:

- Tetrahydroquinoline core : Provides rigidity and facilitates π-π stacking with aromatic residues in enzyme active sites.

- Benzoyl group : Enhances lipophilicity, improving membrane permeability.

- p-Tolyl sulfonamide : Engages in hydrogen bonding and electrostatic interactions with target proteins (e.g., enzymes like RORγt or PDE3A) .

Q. Table 1: Structural Features and Functional Roles

| Structural Feature | Role in Bioactivity | Example Targets |

|---|---|---|

| Tetrahydroquinoline | Stabilizes binding via hydrophobic interactions | RORγt, PDE3A |

| Benzoyl group | Increases logP for enhanced cellular uptake | Cytochrome P450 enzymes |

| p-Tolyl sulfonamide | Inhibits enzymatic activity via H-bonding | Bacterial dihydropteroate synthase |

Q. What synthetic routes are commonly employed for the preparation of this compound, and what are the critical reaction conditions?

Methodological Answer: Synthesis typically involves:

Formation of the tetrahydroquinoline core via catalytic hydrogenation of quinoline derivatives (e.g., using Pd/C under H₂) .

Sulfonamide coupling : Reacting the core with p-tolylmethanesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .

Q. Table 2: Key Reaction Conditions

| Step | Reagents/Conditions | Yield Optimization Tips |

|---|---|---|

| Core formation | Pd/C, H₂ (50 psi), ethanol, 80°C | Use degassed solvents to prevent catalyst poisoning |

| Sulfonamide coupling | Et₃N, DCM, 0°C → RT | Slow addition of sulfonyl chloride to avoid dimerization |

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

Methodological Answer:

- NMR Spectroscopy : Confirms regiochemistry of the tetrahydroquinoline core (e.g., ¹H NMR δ 2.8–3.2 ppm for CH₂ groups) .

- HPLC-MS : Validates purity (>98%) and molecular weight (e.g., [M+H]⁺ = 449.1 m/z) .

- X-ray Crystallography : Resolves stereochemistry and binding conformations in co-crystals with target proteins .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the mechanism of action in modulating enzyme targets like RORγt?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values) using immobilized RORγt ligand-binding domain .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .

- Cellular Assays : Use luciferase reporters in THP-1 cells to assess RORγt transcriptional activity post-treatment .

Q. Table 3: Key Assays for Mechanism Validation

| Assay Type | Parameters Measured | Significance |

|---|---|---|

| SPR | Kon/Koff, KD | Binding affinity |

| ITC | ΔH, ΔS, stoichiometry | Binding thermodynamics |

| Cellular Reporter | IC50 (nM) | Functional inhibition |

Q. What strategies resolve contradictory data in antimicrobial efficacy across bacterial strains?

Methodological Answer:

- Strain-Specific Resistance Profiling : Screen for efflux pump genes (e.g., mdr1 in Gram-negative bacteria) via PCR .

- Biofilm Disruption Assays : Use crystal violet staining to compare biofilm inhibition in S. aureus vs. E. coli .

- Structural Analog Testing : Compare activity of derivatives lacking the benzoyl group to isolate resistance mechanisms .

Q. Table 4: Example Strain-Specific Activity

| Bacterial Strain | MIC (µg/mL) | Suspected Resistance Factor |

|---|---|---|

| S. aureus | 2.5 | None (high susceptibility) |

| P. aeruginosa | >50 | Overexpression of MexAB-OprM efflux pump |

Q. How can structure-activity relationship (SAR) studies optimize anticancer activity?

Methodological Answer:

- Substituent Variation : Synthesize derivatives with halogenated benzoyl groups (e.g., -F, -Cl) to enhance DNA intercalation .

- In Vivo Testing : Evaluate tumor growth inhibition in xenograft models (e.g., HCT-116 colorectal cancer) with pharmacokinetic profiling .

- Computational Docking : Use AutoDock Vina to predict binding poses in topoisomerase IIα active site .

Q. Table 5: SAR Trends for Anticancer Derivatives

| Derivative | Substituent | IC50 (µM, HCT-116) | LogP |

|---|---|---|---|

| Parent | -H | 12.3 | 3.1 |

| 4-F-Bz | -F | 5.8 | 3.4 |

| 3-Cl-Bz | -Cl | 7.2 | 3.6 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.